N-[(1R,2R)-2-hydroxycycloheptyl]-2,4-dimethylbenzenesulfonamide
Description
N-[(1R,2R)-2-hydroxycycloheptyl]-2,4-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique structural features. This compound consists of a cycloheptyl ring with a hydroxyl group at the 2-position, attached to a benzenesulfonamide moiety substituted with two methyl groups at the 2 and 4 positions. The stereochemistry of the cycloheptyl ring is specified as (1R,2R), indicating the spatial arrangement of the substituents.
Properties
IUPAC Name |
N-[(1R,2R)-2-hydroxycycloheptyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11-8-9-15(12(2)10-11)20(18,19)16-13-6-4-3-5-7-14(13)17/h8-10,13-14,16-17H,3-7H2,1-2H3/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVHTIFQAIYLRJ-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCCC2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N[C@@H]2CCCCC[C@H]2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-hydroxycycloheptyl]-2,4-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Cycloheptyl Intermediate: The cycloheptyl ring is synthesized through a series of reactions starting from cycloheptanone. The hydroxyl group is introduced via reduction or hydrolysis reactions.
Sulfonamide Formation: The benzenesulfonamide moiety is prepared by sulfonation of 2,4-dimethylbenzene followed by amination.
Coupling Reaction: The final step involves coupling the cycloheptyl intermediate with the benzenesulfonamide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-hydroxycycloheptyl]-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptylamine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
N-[(1R,2R)-2-hydroxycycloheptyl]-2,4-dimethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-hydroxycycloheptyl]-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyl group and sulfonamide moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2R)-1,2-diphenylethyl]-4-methylbenzenesulfonamide: Shares structural similarities but differs in the cycloheptyl ring.
N-[(1R,2R)-1,2-dihydroxycyclohexyl]-2,4-dimethylbenzenesulfonamide: Similar sulfonamide structure but with a cyclohexyl ring.
Uniqueness
N-[(1R,2R)-2-hydroxycycloheptyl]-2,4-dimethylbenzenesulfonamide is unique due to its specific stereochemistry and the presence of both hydroxyl and sulfonamide functional groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
